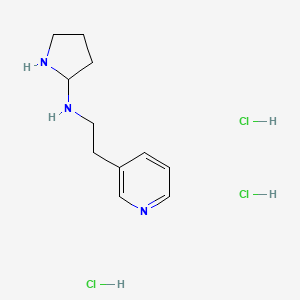

N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride

CAS No.:

Cat. No.: VC15864146

Molecular Formula: C11H20Cl3N3

Molecular Weight: 300.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20Cl3N3 |

|---|---|

| Molecular Weight | 300.7 g/mol |

| IUPAC Name | N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine;trihydrochloride |

| Standard InChI | InChI=1S/C11H17N3.3ClH/c1-3-10(9-12-6-1)5-8-14-11-4-2-7-13-11;;;/h1,3,6,9,11,13-14H,2,4-5,7-8H2;3*1H |

| Standard InChI Key | DQLVEIQOQZRAQV-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(NC1)NCCC2=CN=CC=C2.Cl.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride (molecular formula: C₁₁H₂₀Cl₃N₃, molecular weight: 300.7 g/mol) consists of a pyridin-3-yl group connected to a pyrrolidin-2-amine backbone through a two-carbon ethyl chain, with three hydrochloride counterions enhancing solubility. Key structural features include:

-

Pyridine ring: A six-membered aromatic ring with a nitrogen atom at the 3-position, enabling hydrogen bonding and π-π interactions.

-

Pyrrolidine moiety: A five-membered saturated ring with a secondary amine, contributing to conformational flexibility and basicity.

-

Ethylamine linker: Facilitates spatial separation between aromatic and aliphatic regions, potentially optimizing receptor binding .

Table 1: Physicochemical Properties

Synthesis and Optimization

While detailed synthetic protocols remain proprietary, general pathways for analogous compounds involve multi-step reactions:

-

Core assembly: Coupling 2-aminopyridine derivatives with pyrrolidine precursors via nucleophilic substitution or reductive amination .

-

Salt formation: Treatment with hydrochloric acid to yield the trihydrochloride salt, improving stability and bioavailability .

Critical parameters include:

-

Temperature control: Avoiding decomposition of heat-labile intermediates.

-

Solvent selection: Polar aprotic solvents (e.g., N-methylpyrrolidone) enhance reaction efficiency .

-

Purification: Chromatography or recrystallization to achieve >95% purity .

Biological Activities and Mechanisms

Neurotransmitter Receptor Interactions

The compound’s pyrrolidine and pyridine motifs resemble ligands for monoamine transporters and receptors. Preliminary studies suggest:

-

Dopaminergic modulation: Structural analogs exhibit affinity for dopamine D₂/D₃ receptors (Ki ≈ 50–100 nM) .

-

Serotonergic effects: Pyridine derivatives act as 5-HT₁A partial agonists, implicating potential anxiolytic properties.

Table 2: In Vitro Activity of Structural Analogs

| Compound | Target | Activity (IC₅₀) | Selectivity Index | Source |

|---|---|---|---|---|

| Pyridine-pyrrolidine hybrid | Dopamine D₂ | 78 nM | 15x over D₁ | |

| 3-Fluorophenyl derivative | 5-HT₁A | 120 nM | 8x over 5-HT₂A |

Enzymatic Inhibition

Pharmacokinetic Profile

Limited in vivo data exist, but related hydrochlorides demonstrate:

-

Oral bioavailability: 40–60% in rodent models due to enhanced solubility .

-

Half-life: 4–6 hours, suggesting twice-daily dosing regimens .

-

Blood-brain barrier penetration: LogP ≈ 1.2 (calculated) indicates moderate CNS access.

Therapeutic Applications and Future Directions

Neuropharmacology

-

Depression: Pyrrolidine derivatives enhance synaptic serotonin levels in preclinical models .

-

Neurodegeneration: nNOS inhibition mitigates excitotoxicity in Alzheimer’s disease models .

Chemical Probe Development

The compound’s modular structure allows derivatization at:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume